

2-Chloro-5-nitro-1,4-phenylenediamine

molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-5-nitro-1,4-phenylenediamine

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An In-depth Technical Guide to 2-Chloro-5-nitro-1,4-phenylenediamine

Executive Summary: This document provides a comprehensive technical overview of **2-Chloro-5-nitro-1,4-phenylenediamine**, a key organic intermediate. It details the compound's core chemical identity, physicochemical properties, plausible synthetic routes, and standard analytical characterization techniques. Furthermore, this guide explores its primary industrial applications, particularly in the synthesis of colorants, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and professionals in chemical synthesis and materials science.

Core Chemical Identity and Properties

2-Chloro-5-nitro-1,4-phenylenediamine is a substituted aromatic amine whose structure incorporates chloro, nitro, and amino functional groups. These features make it a versatile precursor for the synthesis of more complex molecules, particularly dyes and pigments.

A summary of its fundamental identifiers and properties is provided below.

Table 1: Chemical Identifiers for **2-Chloro-5-nitro-1,4-phenylenediamine**

Identifier	Value
IUPAC Name	2-Chloro-5-nitro-1,4-phenylenediamine [1]
CAS Number	26196-45-2 [1] [2] [3]

| Synonyms | 1,4-Diamino-2-chloro-5-nitrobenzene, 2-chloro-5-nitro-p-phenylenediamine, 2,5-diamino-4-chloronitrobenzene[\[1\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	C₆H₆ClN₃O₂	[1] [4] [5]
Molecular Weight	187.58 g/mol	[4] [5]
Appearance	Orange to amber to dark red powder or crystals	[6]
Melting Point	155.0 - 158.0 °C	[6]

| Purity (Typical) | >95.0% (GC) [\[6\]](#) |

Chemical Structure

The arrangement of the functional groups on the benzene ring dictates the compound's reactivity and utility as a chemical intermediate.

Caption: 2D structure of **2-Chloro-5-nitro-1,4-phenylenediamine**.

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylenediamines often involves multi-step processes that require careful control of reaction conditions to ensure correct regioselectivity. While specific proprietary methods may vary, a general and plausible synthetic pathway can be conceptualized based on established organic chemistry principles and related patent literature. A common strategy involves the nitration and chlorination of a suitable aniline precursor, followed by reduction.

For instance, the preparation of related compounds like 2,5-dichloro-p-phenylenediamine often starts from 2,5-dichloroaniline, which undergoes acylation for protection, followed by nitration, hydrolysis, and finally reduction[7]. This highlights a key strategic consideration: the order of functional group introduction and the use of protecting groups are paramount to directing substitution to the desired positions and avoiding unwanted side reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a logical, high-level workflow for synthesizing compounds of this class. The choice of starting material (e.g., a chloroaniline or a nitroaniline) would dictate the specific sequence of nitration, chlorination, and amination/reduction steps.



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Caption: Conceptual workflow for the synthesis of substituted phenylenediamines.

Causality in Experimental Design:

- **Nitration:** The use of a nitrating agent like a nitric acid/sulfuric acid mixture is a standard method for introducing a nitro group onto an aromatic ring. The strongly acidic conditions protonate nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active agent. The existing substituents on the ring direct the position of this new group.
- **Reduction:** The conversion of a nitro group to an amino group is a critical step. Catalytic hydrogenation (e.g., H_2 over Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in acidic media (e.g., HCl/ethanol) are cost-effective and widely used in industrial settings for this transformation[7]. The choice depends on factors like substrate tolerance, cost, and scale.

Analytical Characterization

Confirming the identity and purity of **2-Chloro-5-nitro-1,4-phenylenediamine** is essential for its use in further synthetic applications. A combination of spectroscopic and chromatographic methods is employed for this purpose.

- **Spectroscopy:** Techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure. Infrared (IR) spectroscopy helps identify characteristic functional groups, such as the N-H stretches of the amino groups and the asymmetric and symmetric stretches of the nitro group[8].
- **Chromatography:** Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of the final product. Commercial suppliers often specify purity as >95% determined by GC[6].

Exemplar Protocol: Purity Assessment by HPLC

The following is a generalized protocol. Method development and validation would be required for specific quantitative analysis.

- **Standard Preparation:** Accurately weigh approximately 10 mg of a reference standard of **2-Chloro-5-nitro-1,4-phenylenediamine** and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1 mg/mL.
- **Sample Preparation:** Prepare the sample to be tested at the same concentration as the standard.
- **Chromatographic Conditions (Typical):**
 - **Column:** C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm).
 - **Mobile Phase:** Isocratic or gradient elution with a mixture of acetonitrile and water.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
 - **Injection Volume:** 10 μL .

- Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

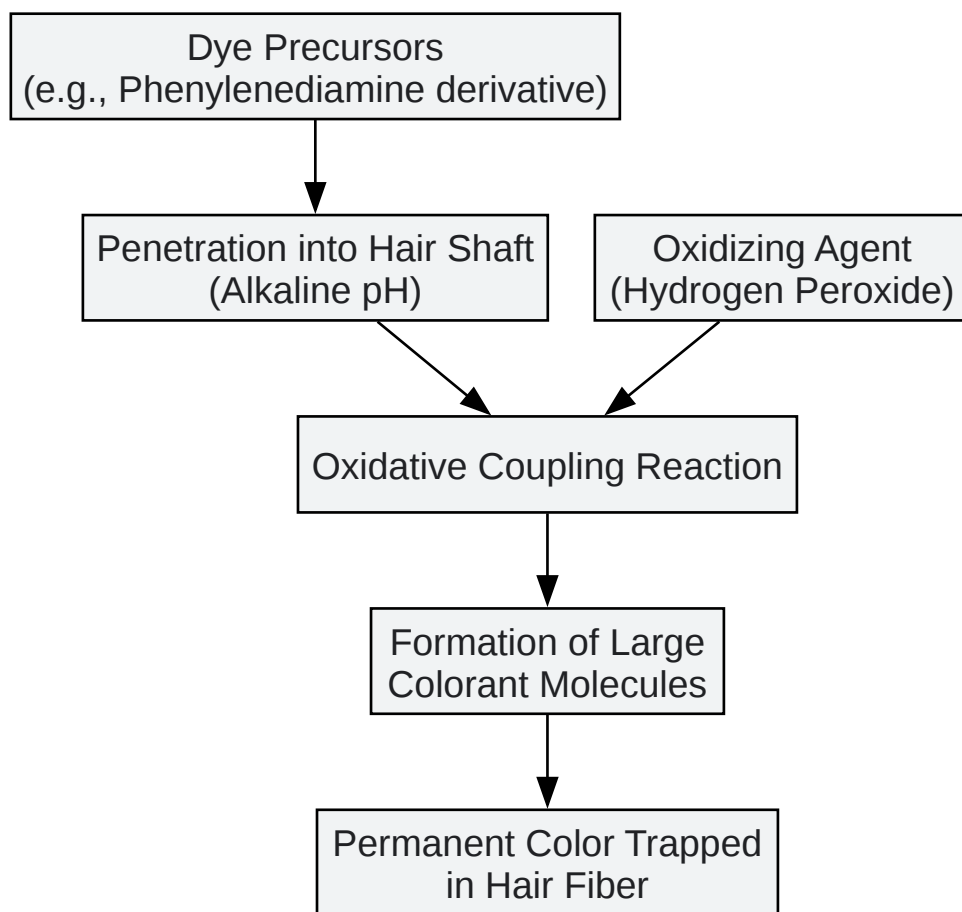
Applications and Industrial Relevance

The primary application of **2-Chloro-5-nitro-1,4-phenylenediamine** is as a chemical intermediate, particularly in the dye manufacturing industry. Its structure is well-suited for creating azo dyes, sulfur dyes, and other colorants.

A significant use is in the formulation of permanent, or oxidative, hair dyes. In these systems, phenylenediamine derivatives act as color precursors or "developers"^[9].

Mechanism of Action in Oxidative Hair Dyes

- Alkalizing Agent: An alkalizing agent (e.g., ammonia) opens the hair cuticle, allowing the dye precursors to penetrate the hair shaft.
- Oxidation: The precursors, such as a phenylenediamine derivative, are mixed with an oxidizing agent, typically hydrogen peroxide.
- Coupling and Color Formation: The developer is oxidized and then reacts with another precursor molecule (a "coupler") to form large, colored molecules. These molecules are too large to be washed out, resulting in a permanent color change^[9].



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Caption: Simplified workflow of color formation in oxidative hair dyes.

Safety, Handling, and Toxicology

2-Chloro-5-nitro-1,4-phenylenediamine is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Description
Hazard	H302+H312+H332	Harmful if swallowed, in contact with skin or if inhaled[6]
Precaution	P261	Avoid breathing dust[6]
Precaution	P270	Do not eat, drink or smoke when using this product[6]
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection[6]
Precaution	P302+P352	IF ON SKIN: Wash with plenty of water[6]

| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[6] |

Protocol for Safe Handling and Emergency Response

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemically resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Clothing: Wear a lab coat and closed-toe shoes.
- Emergency Procedures:
 - Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[6].

- Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. Call a poison center or doctor if you feel unwell[6].
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[6].
- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell[6].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].

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